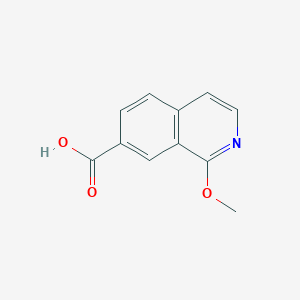
1-Methoxyisoquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxyisoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-Methoxyisoquinoline-7-carboxylic acid has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit antibacterial properties. A study demonstrated that various isoquinoline compounds, including 1-methoxyisoquinoline derivatives, showed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .
Medicinal Applications
The medicinal applications of this compound are diverse:
- Cancer Treatment : Case studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, including breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .
- Viral Infections : Recent research has explored the efficacy of isoquinoline compounds against viral infections. Molecular docking studies indicated that these compounds could inhibit viral replication by binding effectively to viral proteins, showcasing their potential in antiviral drug development .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, often leading to the formation of various derivatives that enhance its biological activity:
Case Studies
Several case studies provide insights into the applications of this compound:
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various isoquinoline derivatives against bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents .
- Neuroprotection Research : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of isoquinoline derivatives on PC12 cells. The findings highlighted a significant reduction in cell death due to oxidative stress at concentrations as low as 10 µM, indicating the compound's therapeutic promise for neurodegenerative diseases .
- Anticancer Activity : Research involving MCF-7 breast cancer cells demonstrated that specific isoquinoline derivatives induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutics like Doxorubicin. This positions these compounds as candidates for further development in cancer therapy .
属性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
1-methoxyisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-9-6-8(11(13)14)3-2-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |
InChI 键 |
LFGZADOVHWQOSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC2=C1C=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














